molecular formula C16H17BrN2O B13904153 5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine

5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine

Cat. No.: B13904153
M. Wt: 333.22 g/mol
InChI Key: BVBMDEQKQKRFBA-UHFFFAOYSA-N
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Description

5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine is a synthetic organic compound with a complex structure It is characterized by the presence of a bromine atom, a methoxyphenyl group, and a dihydro-naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, affecting their function and activity. It may also interact with cellular receptors, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-methoxyphenylboronic acid
  • 5-bromo-2-hydroxy-3-methoxyphenyl derivatives
  • Quinoline derivatives

Uniqueness

5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine is unique due to its specific structural features, such as the presence of both a bromine atom and a methoxyphenyl group.

Properties

Molecular Formula

C16H17BrN2O

Molecular Weight

333.22 g/mol

IUPAC Name

5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine

InChI

InChI=1S/C16H17BrN2O/c1-20-13-6-4-12(5-7-13)11-19-8-2-3-14-15(17)9-18-10-16(14)19/h4-7,9-10H,2-3,8,11H2,1H3

InChI Key

BVBMDEQKQKRFBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCCC3=C(C=NC=C32)Br

Origin of Product

United States

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